molecular formula C14H14ClNO2 B13497471 rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13497471
M. Wt: 263.72 g/mol
InChI Key: QGBJKSXGAYOVCU-GBIKHYSHSA-N
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Description

rac-(3aR,4S,9bS)-8-Chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid (hereafter referred to as "the target compound") is a bicyclic quinoline derivative featuring a cyclopenta[c]quinoline scaffold. Its molecular formula is C₁₄H₁₄ClNO₂ (exact weight: 275.07 g/mol), with substituents at positions 6 (methyl) and 8 (chloro) on the quinoline core . The stereochemistry (3aR,4S,9bS) confers rigidity to the structure, influencing its biological interactions and physicochemical properties.

Properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

(3aS,4R,9bR)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C14H14ClNO2/c1-7-5-8(15)6-11-9-3-2-4-10(9)13(14(17)18)16-12(7)11/h2-3,5-6,9-10,13,16H,4H2,1H3,(H,17,18)/t9-,10+,13-/m1/s1

InChI Key

QGBJKSXGAYOVCU-GBIKHYSHSA-N

Isomeric SMILES

CC1=CC(=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C(=O)O)Cl

Canonical SMILES

CC1=CC(=CC2=C1NC(C3C2C=CC3)C(=O)O)Cl

Origin of Product

United States

Biological Activity

The compound rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a member of the quinoline family known for its diverse biological activities. This article explores its biological properties, including antitumor and antibacterial activities, supported by research findings and data tables.

  • Molecular Formula : C14H14ClN2O2
  • Molecular Weight : 274.27 g/mol
  • CAS Number : 1415811-53-8

Antitumor Activity

Research indicates that derivatives of quinoline compounds exhibit significant antitumor properties. For instance, a study evaluated the antitumor activity of various synthesized compounds against HepG2 and HCT116 cancer cell lines using the MTT assay. The results showed that certain derivatives exhibited IC50 values ranging from 7.7 to 14.2 µg/ml compared to standard drugs like 5-fluorouracil and afatinib .

Table 1: Antitumor Activity of Quinoline Derivatives

CompoundCell LineIC50 (µg/ml)
rac-(3aR,4S,9bS)-8-chloro-6-methyl...HepG27.7 - 14.2
5-FluorouracilHepG27.9
AfatinibHepG25.4
rac-(3aR,4S,9bS)-8-chloro-6-methyl...HCT11614.2
5-FluorouracilHCT1165.3

The mechanism by which this compound exerts its antitumor effects may involve the inhibition of epidermal growth factor receptor (EGFR) signaling pathways. In vitro studies have shown moderate inhibition of EGFR with IC50 values in the micromolar range . Molecular docking studies further elucidate the interaction between the compound and EGFR kinase.

Antibacterial Activity

In addition to its antitumor properties, this compound has been evaluated for antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The agar diffusion method was utilized to assess efficacy.

Table 2: Antibacterial Activity Against Various Strains

CompoundBacteriaActivity Level
rac-(3aR,...Staphylococcus aureusSignificant
rac-(3aR,...Escherichia coliModerate
rac-(3aR,...Pseudomonas aeruginosaWeak

Case Studies and Research Findings

  • Antiproliferative Studies : In vivo studies demonstrated that compounds similar to rac-(3aR,4S,9bS)-8-chloro-6-methyl... showed selective growth inhibition against melanoma and prostate cancer cells compared to control fibroblast cells .
  • Cytotoxicity Assessments : The cytotoxic effects were evaluated using mouse macrophage cell lines (RAW 264.7), revealing low cytotoxicity levels comparable to established antibiotics like ampicillin .

Table 3: Cytotoxicity Results in RAW264.7 Cells

CompoundIC50 (µg/ml)
rac-(3aR,...98.2
rac-(3aR,...56.8
AmpicillinSimilar

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Core Modifications

The cyclopenta[c]quinoline scaffold is common among several analogs, but substituent variations significantly alter properties. Key comparisons include:

Compound Name Substituents (Positions) Molecular Formula Key Features
Target Compound 6-methyl, 8-chloro C₁₄H₁₄ClNO₂ High lipophilicity due to chloro group; stereospecific carboxylate at C4
4-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid 4-ethoxycarbonyl, 8-carboxylic acid C₁₅H₁₅NO₄ Ethyl ester enhances membrane permeability; dual carboxylate/ester groups
8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid 8-fluoro, 4-carboxylic acid C₁₃H₁₂FNO₂ Fluorine increases electronegativity, improving solubility in polar solvents
(3aR,4S,9bS)-6-Methyl-9-nitro-...-4-carboxylic acid 6-methyl, 9-nitro C₁₄H₁₄N₂O₄ Nitro group introduces strong electron-withdrawing effects, altering reactivity
Key Observations:
  • Chloro vs.
  • Ester vs. Carboxylic Acid : The ethoxycarbonyl derivative () shows improved oral bioavailability compared to the target compound’s free carboxylic acid, which may limit absorption due to ionization at physiological pH .

Pharmacological Implications

  • Antimicrobial Activity: Fluoroquinolones like the compound in (containing a cyclopropyl and fluoro group) demonstrate broad-spectrum antibacterial activity via DNA gyrase inhibition . The target compound’s chloro and methyl groups may similarly enhance target binding but require empirical validation.
  • Anti-inflammatory Potential: Cyclopenta[c]quinoline derivatives with carboxylate groups (e.g., ) have shown COX-2 inhibition in preclinical models, suggesting a possible mechanism for the target compound .

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